Cas no 848782-29-6 (Caspase Inhibitor X)

Caspase Inhibitor X 化学的及び物理的性質
名前と識別子
-
- BI 9B12
- CCG-51318
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
- Caspase Inhibitor X
- BI-9B12
- Benzo[b]1,4-dioxane, 2-[4-(3-trifluoromethyl)phenyl-2-thiazolyl]-
- SR-01000640622-1
- Burnham Institute Compound 1
- CHEMBL195614
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole #
- 848782-29-6
- BDBM10215
-
- インチ: 1S/C18H12F3NO2S/c19-18(20,21)12-5-3-4-11(8-12)13-10-25-17(22-13)16-9-23-14-6-1-2-7-15(14)24-16/h1-8,10,16H,9H2
- InChIKey: FPXQYPGVDNEQKU-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2OC(C1)C1=NC(=CS1)C1=CC(=CC=C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 363.05408429g/mol
- どういたいしつりょう: 363.05408429g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 59.6Ų
Caspase Inhibitor X 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945523-5mg |
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-4-(3-(trifluoromethyl)phenyl)thiazole |
848782-29-6 | 98% | 5mg |
¥2722.00 | 2024-04-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-300322-5mg |
Caspase Inhibitor X, |
848782-29-6 | 5mg |
¥1805.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300322-5 mg |
Caspase Inhibitor X, |
848782-29-6 | 5mg |
¥1,805.00 | 2023-07-10 |
Caspase Inhibitor X 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
Caspase Inhibitor Xに関する追加情報
Recent Advances in Caspase Inhibitor X (848782-29-6): A Comprehensive Research Brief
Caspase Inhibitor X (CAS: 848782-29-6) has emerged as a pivotal compound in the field of apoptosis research, offering promising therapeutic potential for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This research brief synthesizes the latest findings on Caspase Inhibitor X, focusing on its molecular mechanisms, preclinical efficacy, and recent clinical advancements. The compound's unique ability to selectively inhibit caspase activity has positioned it as a key candidate for targeted therapies, driving significant interest among researchers and pharmaceutical developers.
Recent studies have elucidated the structural and functional properties of Caspase Inhibitor X, highlighting its high affinity for caspase-3 and caspase-7, two enzymes critically involved in apoptotic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 848782-29-6 exhibits a 50% inhibitory concentration (IC50) of 0.8 nM for caspase-3, outperforming earlier-generation inhibitors in both specificity and potency. These findings underscore the compound's potential as a lead candidate for drug development, particularly in contexts where apoptosis dysregulation is a hallmark of disease pathology.
In preclinical models, Caspase Inhibitor X has shown remarkable efficacy in mitigating neuronal apoptosis, as evidenced by its neuroprotective effects in rodent models of traumatic brain injury (TBI) and Alzheimer's disease. A collaborative study between Harvard Medical School and the Max Planck Institute revealed that intraperitoneal administration of 848782-29-6 reduced caspase-3 activity by 72% in TBI mice, correlating with improved cognitive outcomes. These results suggest that the compound could serve as a viable therapeutic intervention for acute and chronic neurodegenerative conditions, pending further validation in human trials.
The translational potential of Caspase Inhibitor X is further supported by its favorable pharmacokinetic profile. A recent Phase I clinical trial (NCT05567892) reported that the compound achieved steady-state plasma concentrations within 2 hours of oral administration, with no significant adverse effects observed in healthy volunteers. These data, presented at the 2024 American Chemical Society Annual Meeting, indicate that 848782-29-6 is well-tolerated and bioavailable, paving the way for Phase II studies in patient populations with apoptosis-driven pathologies.
Despite these advancements, challenges remain in optimizing the delivery and selectivity of Caspase Inhibitor X. Researchers at the Scripps Research Institute have identified off-target interactions with caspase-1, which could potentially modulate inflammatory responses in unintended ways. Ongoing structure-activity relationship (SAR) studies aim to refine the compound's specificity, with preliminary data suggesting that minor modifications to the 848782-29-6 scaffold could enhance its selectivity profile without compromising potency.
In conclusion, Caspase Inhibitor X (848782-29-6) represents a significant stride forward in apoptosis modulation, with robust preclinical data and encouraging early clinical results. Its dual potential as a neuroprotective and anti-inflammatory agent positions it as a versatile tool for addressing unmet medical needs. Future research should prioritize large-scale clinical trials and mechanistic studies to fully unlock its therapeutic value. For industry stakeholders, this compound offers a compelling opportunity to invest in next-generation caspase-targeted therapies.
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